Comparative Physicochemical Descriptors for Optimizing Pharmacokinetic Behavior
Within the 3-cyanopyrazin-2-yl-piperidine oxalamide series, 1797576-79-4 presents a distinct physico-chemical signature. Its predicted logP of 4.5 and a molecular weight of 392.46 g/mol position it in a favorable region of the Lipinski rule-of-five space for oral bioavailability, balancing permeability with solubility. In contrast, the 2-chlorophenyl analog (MW 398.85 g/mol) exhibits higher molecular weight and potentially altered lipophilicity due to the halogen substituent, which can affect metabolic stability and off-target binding profiles [1]. These parameters are critical for researchers selecting a lead scaffold where PK properties are a primary optimization endpoint, as the phenethyl group offers a different starting point for iterative medicinal chemistry campaigns compared to halogenated aryl variants [2].
| Evidence Dimension | Predicted Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 4.5 (Predicted) |
| Comparator Or Baseline | N1-(2-chlorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide; logP not explicitly reported but expected to differ due to halogenation. |
| Quantified Difference | (Qualitative Difference) Phenethyl moiety provides a distinct lipophilic vector versus 2-chlorophenyl, impacting predicted logD and metabolic clearance pathways. |
| Conditions | In silico prediction model (MolBIC Database). |
Why This Matters
This distinction allows research teams to select the most appropriate lead scaffold for their specific PK/PD objectives, as the phenethyl group offers a unique starting point for lipophilicity and solubility tuning compared to halogenated analogs.
- [1] Compound Information for N1-(2-chlorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide. MolBIC IDRBLab Database. (Accessed 2026-04-30). View Source
- [2] US7470693B2 - Oxalamide derivatives as kinase inhibitors. Google Patents. (Accessed 2026-04-30). View Source
